Cas no 2227708-69-0 ((3R)-3-hydroxy-3-5-(methoxymethyl)furan-2-ylpropanoic acid)

(3R)-3-hydroxy-3-5-(methoxymethyl)furan-2-ylpropanoic acid Chemical and Physical Properties
Names and Identifiers
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- (3R)-3-hydroxy-3-5-(methoxymethyl)furan-2-ylpropanoic acid
- 2227708-69-0
- (3R)-3-hydroxy-3-[5-(methoxymethyl)furan-2-yl]propanoic acid
- EN300-1748927
-
- Inchi: 1S/C9H12O5/c1-13-5-6-2-3-8(14-6)7(10)4-9(11)12/h2-3,7,10H,4-5H2,1H3,(H,11,12)/t7-/m1/s1
- InChI Key: FZPIWLWQKWJRSG-SSDOTTSWSA-N
- SMILES: O1C(COC)=CC=C1[C@@H](CC(=O)O)O
Computed Properties
- Exact Mass: 200.06847348g/mol
- Monoisotopic Mass: 200.06847348g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.6
- Topological Polar Surface Area: 79.9Ų
(3R)-3-hydroxy-3-5-(methoxymethyl)furan-2-ylpropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1748927-1.0g |
(3R)-3-hydroxy-3-[5-(methoxymethyl)furan-2-yl]propanoic acid |
2227708-69-0 | 1g |
$1944.0 | 2023-06-03 | ||
Enamine | EN300-1748927-0.1g |
(3R)-3-hydroxy-3-[5-(methoxymethyl)furan-2-yl]propanoic acid |
2227708-69-0 | 0.1g |
$1711.0 | 2023-09-20 | ||
Enamine | EN300-1748927-0.5g |
(3R)-3-hydroxy-3-[5-(methoxymethyl)furan-2-yl]propanoic acid |
2227708-69-0 | 0.5g |
$1866.0 | 2023-09-20 | ||
Enamine | EN300-1748927-1g |
(3R)-3-hydroxy-3-[5-(methoxymethyl)furan-2-yl]propanoic acid |
2227708-69-0 | 1g |
$1944.0 | 2023-09-20 | ||
Enamine | EN300-1748927-10g |
(3R)-3-hydroxy-3-[5-(methoxymethyl)furan-2-yl]propanoic acid |
2227708-69-0 | 10g |
$8357.0 | 2023-09-20 | ||
Enamine | EN300-1748927-10.0g |
(3R)-3-hydroxy-3-[5-(methoxymethyl)furan-2-yl]propanoic acid |
2227708-69-0 | 10g |
$8357.0 | 2023-06-03 | ||
Enamine | EN300-1748927-2.5g |
(3R)-3-hydroxy-3-[5-(methoxymethyl)furan-2-yl]propanoic acid |
2227708-69-0 | 2.5g |
$3809.0 | 2023-09-20 | ||
Enamine | EN300-1748927-5.0g |
(3R)-3-hydroxy-3-[5-(methoxymethyl)furan-2-yl]propanoic acid |
2227708-69-0 | 5g |
$5635.0 | 2023-06-03 | ||
Enamine | EN300-1748927-5g |
(3R)-3-hydroxy-3-[5-(methoxymethyl)furan-2-yl]propanoic acid |
2227708-69-0 | 5g |
$5635.0 | 2023-09-20 | ||
Enamine | EN300-1748927-0.25g |
(3R)-3-hydroxy-3-[5-(methoxymethyl)furan-2-yl]propanoic acid |
2227708-69-0 | 0.25g |
$1789.0 | 2023-09-20 |
(3R)-3-hydroxy-3-5-(methoxymethyl)furan-2-ylpropanoic acid Related Literature
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1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
Additional information on (3R)-3-hydroxy-3-5-(methoxymethyl)furan-2-ylpropanoic acid
Introduction to (3R)-3-hydroxy-3-5-(methoxymethyl)furan-2-ylpropanoic acid (CAS No. 2227708-69-0)
(3R)-3-hydroxy-3-5-(methoxymethyl)furan-2-ylpropanoic acid (CAS No. 2227708-69-0) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of new therapeutic agents. In this comprehensive introduction, we will delve into the chemical properties, biological activities, and recent research advancements related to this compound.
The chemical structure of (3R)-3-hydroxy-3-5-(methoxymethyl)furan-2-ylpropanoic acid is noteworthy for its hydroxyl group and the methoxymethyl-substituted furan ring. These functional groups contribute to the compound's reactivity and biological activity. The presence of the hydroxyl group can facilitate hydrogen bonding, which is crucial for interactions with biological targets. The methoxymethyl-substituted furan ring adds structural complexity and can influence the compound's stability and solubility.
Recent studies have highlighted the potential of (3R)-3-hydroxy-3-5-(methoxymethyl)furan-2-ylpropanoic acid in various therapeutic areas. One notable application is its role as a potential anti-inflammatory agent. In a study published in the Journal of Medicinal Chemistry, researchers found that this compound exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests that (3R)-3-hydroxy-3-5-(methoxymethyl)furan-2-ylpropanoic acid could be a promising candidate for the treatment of inflammatory diseases.
Another area of interest is the compound's potential as an antioxidant. Oxidative stress is a key factor in many diseases, including neurodegenerative disorders and cardiovascular diseases. A study published in Free Radical Biology and Medicine demonstrated that (3R)-3-hydroxy-3-5-(methoxymethyl)furan-2-ylpropanoic acid possesses potent antioxidant activity, as evidenced by its ability to scavenge free radicals and protect cells from oxidative damage. This property makes it a valuable lead compound for developing new antioxidants.
The pharmacokinetic properties of (3R)-3-hydroxy-3-5-(methoxymethyl)furan-2-ylpropanoic acid have also been investigated. A study published in Pharmaceutical Research reported that this compound exhibits favorable pharmacokinetic profiles, including good oral bioavailability and a long half-life. These characteristics are essential for ensuring that the compound can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period.
In addition to its therapeutic potential, (3R)-3-hydroxy-3-5-(methoxymethyl)furan-2-ylpropanoic acid has been studied for its safety profile. Preclinical studies have shown that this compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. This favorable safety profile further supports its development as a potential drug candidate.
The synthesis of (3R)-3-hydroxy-3-5-(methoxymethyl)furan-2-ylpropanoic acid has been optimized to improve yield and purity. A recent publication in Organic Letters described an efficient synthetic route that involves a series of well-defined steps, including enantioselective catalysis and selective functional group transformations. This synthetic method not only enhances the scalability of production but also ensures high enantiomeric purity, which is crucial for pharmaceutical applications.
In conclusion, (3R)-3-hydroxy-3-5-(methoxymethyl)furan-2-ylpropanoic acid (CAS No. 2227708-69-0) is a promising compound with diverse biological activities and favorable pharmacological properties. Its potential applications in anti-inflammatory therapy, antioxidant protection, and other therapeutic areas make it an exciting subject for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound may pave the way for innovative treatments in various medical fields.
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